molecular formula C16H20N4O7S2 B11311053 2-hydroxy-4-methyl-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11311053
M. Wt: 444.5 g/mol
InChI Key: BKJOGLXOXWIUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and a dihydropyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Attachment of the Morpholine Ring: The final step includes the nucleophilic substitution reaction where the morpholine ring is introduced to the phenyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-4-METHYL-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds and dihydropyrimidines.

Uniqueness

  • The presence of both a morpholine ring and a sulfonamide group in the same molecule is relatively unique, providing a distinct combination of chemical properties and biological activities.

Properties

Molecular Formula

C16H20N4O7S2

Molecular Weight

444.5 g/mol

IUPAC Name

6-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H20N4O7S2/c1-11-14(15(21)19-16(22)18-11)28(23,24)17-10-12-2-4-13(5-3-12)29(25,26)20-6-8-27-9-7-20/h2-5,17H,6-10H2,1H3,(H2,18,19,21,22)

InChI Key

BKJOGLXOXWIUOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.